molecular formula C6H4N2O2S2 B488354 Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate CAS No. 192878-28-7

Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

Cat. No.: B488354
CAS No.: 192878-28-7
M. Wt: 200.2g/mol
InChI Key: IXPHIUMCXCUSNK-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused thieno-thiadiazole core with a methyl ester group at the 6-position. Its structure combines a thiophene ring fused to a 1,2,3-thiadiazole moiety, conferring unique electronic and steric properties. This compound has garnered attention as a bio-isostere of benzothiadiazole (BTH), a known plant activator, and has demonstrated potent efficacy in inducing systemic acquired resistance (SAR) in crops against pathogens like Meloidogyne melonis and Pseudomonas syringae . Its synthesis typically involves cyclization reactions of thiophene precursors with sulfur-containing reagents, followed by esterification or functionalization at the 6-position .

Properties

IUPAC Name

methyl thieno[2,3-d]thiadiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S2/c1-10-6(9)3-2-11-5-4(3)12-8-7-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPHIUMCXCUSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiophene Precursors

The starting material for the thieno-fused system is typically derived from itaconic acid or its dimethyl ester. Cyclization via a Michael addition–intramolecular aldol condensation sequence generates the thiophene backbone. For example, treatment of itaconic acid with thioacetic acid under acidic conditions yields methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a critical intermediate.

Cyclization with Thionyl Chloride

The hydrazone undergoes cyclization with SOCl₂ to form the thiadiazole ring. Electron-withdrawing groups (EWGs) on the nitrogen atom significantly enhance reaction efficiency. For example, when the nitrogen is protected with a methyl carbamate group, the cyclization of 7c proceeds at 0°C to yield methyl thieno[2,3-d]thiadiazole-6-carboxylate (4c ) in 94% yield. In contrast, alkyl-protected precursors (e.g., benzyl) exhibit poor conversion (<30%) under similar conditions.

Table 1: Effect of N-Protecting Groups on Hurd-Mori Cyclization Efficiency

Protecting GroupElectron NatureYield (%)Conditions
Methyl carbamateWithdrawing940°C, SOCl₂, 2 hrs
BenzylDonating22Reflux, SOCl₂, 6 hrs
TosylWithdrawing60RT, SOCl₂, 4 hrs

Alternative Synthetic Routes and Modifications

Tosyl Hydrazone-Based Cyclization

Ohno et al. developed an alternative route starting from methyl tetrahydro-4-oxothiophene-3-carboxylate. The ketone is converted to a tosyl hydrazone, which undergoes Hurd-Mori cyclization with SOCl₂ to yield the target compound in 60% yield. While this method avoids the use of Lawesson’s reagent, it requires stringent temperature control to prevent side reactions.

Mechanistic Insights into the Hurd-Mori Reaction

The Hurd-Mori cyclization typically proceeds via a two-step mechanism:

  • Formation of an Intermediate Chlorosulfinyl Adduct : SOCl₂ reacts with the hydrazone to generate a chlorosulfinyl species, facilitating ring closure.

  • Aromatization via Elimination : The intermediate undergoes elimination of HCl and sulfur monoxide (SO), resulting in aromatization of the thiadiazole ring.

Notably, the unexpected aromatization observed in the thieno series contradicts classical Hurd-Mori mechanisms, which often produce non-aromatic products. Density functional theory (DFT) studies suggest that conjugation with the thiophene ring stabilizes the aromatic transition state, driving the reaction toward the fully aromatized product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents such as THF or dichloromethane at low temperatures (0–5°C). Elevated temperatures promote side reactions, including decomposition of the hydrazone precursor.

Large-Scale Synthesis Considerations

For industrial-scale production, the sequence has been optimized to minimize purification steps. Kugelrohr distillation is employed to isolate thiolactams, while recrystallization from diisopropyl ether ensures high purity (>98%) of the final product.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Key Synthetic Protocols

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Hurd-Mori (EWG)Itaconic acidSOCl₂, Lawesson’s9498
Tosyl HydrazoneTetrahydro-thiophenoneSOCl₂, Tosyl chloride6095
Ortho-LithiationMethyl thiophene-3-carboxylateLDA, SOCl₂8597

Chemical Reactions Analysis

Types of Reactions: Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Synthesis of Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

The synthesis of this compound typically involves the Hurd–Mori cyclization method. This process allows for the introduction of various substituents at the 5-position of the thiadiazole ring, enabling the creation of derivatives with tailored properties. The synthesis is efficient and can be scaled for larger production, making it suitable for further biological evaluations .

Plant Activator Properties

This compound has been identified as a novel plant activator. Research indicates that it activates plant defense mechanisms against pathogens without exhibiting direct fungicidal activity. In vivo studies revealed that this compound demonstrated significant efficacy against several plant diseases:

  • Efficacy against Pathogens :
    • M. melonis: 90%
    • C. cassiicola: 77%
    • P. syringae pv. Lachrymans: 41%
    • P. infestans: 81%

These results suggest that this compound can enhance plant resistance to infections by activating systemic acquired resistance (SAR) pathways in plants .

Anticancer Potential

In addition to its agricultural applications, this compound and its derivatives have shown promise in anticancer research. Various studies have indicated that compounds containing the thiadiazole moiety exhibit cytotoxic effects against different cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)

The mechanism of action is thought to involve interference with cancer cell proliferation and induction of apoptosis. In silico studies have also been conducted to explore the binding affinities of these compounds with key targets in cancer therapy .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various pathogens compared to established fungicides:

Pathogen *Efficacy (%)Control (BTH) Efficacy (%) Fungicide Efficacy (%)
M. melonis90N/AN/A
C. cassiicola772021
P. syringae pv. Lachrymans41N/AN/A
P. infestans814950

*Efficacy values represent the percentage reduction in disease severity.

Mechanism of Action

The mechanism of action of methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations at the 6-Position

The 6-position substituent significantly influences bioactivity. Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate (1a) exhibits high pathogen-specific efficacy, while its trifluoroethyl analog (1c) shows broader-spectrum activity (Table 1) . Conversion of the ester to an amide (e.g., compound 47v) shifts applications toward medicinal chemistry, as seen in antitumor evaluations against MCF-7 and HepG2 cell lines (IC50 values: 1.19–3.4 µM) .

Table 1: Bioactivity of 6-Position Derivatives

Compound Substituent Bioactivity (IC50 or Efficacy) Application
1a (Methyl ester) -COOCH3 90% efficacy vs. M. melonis Plant activator
1c (Trifluoroethyl) -COOCH2CF3 Broad-spectrum pathogen inhibition Plant activator
47v (Amide) -CONH(C6H4NEt2) IC50 = 1.19 µM (HepG2) Antitumor agent
Core Ring System Analogs

Thiadiazole vs. Thiazole Derivatives Replacing the thiadiazole with a thiazole (e.g., methyl thieno[2,3-d]thiazole-6-carboxylate) reduces sulfur content, altering electronic density. This change diminishes plant-activation potency but improves solubility, as seen in NMR spectral data (δ 3.74–4.07 ppm for SCH2 groups) .

Thieno-Thiadiazole vs. However, they require complex synthesis routes (e.g., POCl3-mediated chlorination) .

Table 2: Comparison of Core Ring Systems

Compound Type Core Structure Key Properties Applications
Thieno-Thiadiazole Thiophene + 1,2,3-thiadiazole High electrophilicity, plant activation Agriculture
Thieno-Thiazole Thiophene + thiazole Improved solubility, moderate activity Drug discovery
Thieno-Pyrimidine Thiophene + pyrimidine Kinase inhibition, antitumor activity Oncology
Bioactivity and Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups : Trifluoroethyl groups at the 6-position enhance lipophilicity and pathogen membrane penetration, broadening efficacy .
  • Amide vs. Ester : Amide derivatives (e.g., 47v) exhibit higher antitumor activity due to hydrogen-bonding interactions with cellular targets .
  • Ring Size and Heteroatoms : The 1,2,3-thiadiazole’s sulfur atoms confer redox activity, critical for plant defense induction, whereas pyrimidines prioritize π-π stacking in kinase inhibition .

Biological Activity

Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in agriculture and medicine.

Chemical Structure and Properties

This compound features a fused ring system comprising thiophene and thiadiazole moieties. This unique structure contributes to its distinctive electronic properties and reactivity. The compound is often synthesized via the Hurd-Mori cyclization method, which involves the reaction of methylenebutanedioic acid and thioacetic acid under specific conditions to yield high purity products with significant yields .

1. Plant Activator Properties

This compound acts as a plant activator by enhancing plant defense mechanisms against pathogens. Research indicates that it influences the salicylic acid pathway, a critical component of plant immune responses. This activation leads to increased resistance against various plant diseases .

Table 1: Efficacy Against Plant Pathogens

CompoundPathogenEfficacy (%)
This compoundTMV*58.72
Reference Drug (Ninamycin)TMV*54.93
Reference Drug (Tiadinil)TMV*7.94

*TMV: Tobacco Mosaic Virus

2. Antimicrobial Activity

In addition to its role as a plant activator, this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can demonstrate significant activity against various bacterial strains and fungi. For instance, certain derivatives have been reported to possess antifungal and anticancer activities .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Salicylic Acid Pathway : This pathway is crucial for systemic acquired resistance (SAR) in plants.
  • Reactive Oxygen Species (ROS) Production : The compound may induce ROS production in plants as part of the defense response.
  • Gene Expression Modulation : It can modulate the expression of genes associated with stress responses in plants .

Case Study 1: Efficacy Against Tobacco Mosaic Virus (TMV)

A study demonstrated that this compound significantly enhanced resistance to TMV in treated plants compared to untreated controls. The compound's effectiveness was attributed to its ability to activate defense-related genes and increase ROS levels .

Case Study 2: Antifungal Activity

Research conducted on various substituted thiadiazoles revealed that this compound derivatives exhibited potent antifungal activity against common agricultural pathogens such as Fusarium and Botrytis. The structure-activity relationship indicated that modifications at specific positions on the thiadiazole ring could enhance antifungal efficacy .

Q & A

Q. What safety protocols are critical during large-scale synthesis of this compound?

  • Methodological Answer : Adhere to OSHA guidelines for handling hazardous reagents (e.g., thiocyanates, nitro compounds). Use fume hoods, explosion-proof equipment, and personal protective gear (nitrile gloves, goggles). Waste neutralization (e.g., acid-base quenching) and solvent recycling minimize environmental impact. Regular air monitoring detects volatile byproducts .

Q. Tables for Quick Reference

Parameter Optimal Range Key References
Synthesis Temperature70–90°C
Catalyst Loading1.0–1.5 mol%
Purification Solvent RatioPE:EtOAc (5:1 to 3:1)
IC₅₀ (Protein Kinase Inhibition)0.2–5.0 µM
Hepatotoxicity Threshold>50 µM (in HepG2 cells)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate
Reactant of Route 2
Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate

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